molecular formula C10H9BrN2O2 B2896823 Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate CAS No. 1638759-79-1

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B2896823
CAS No.: 1638759-79-1
M. Wt: 269.098
InChI Key: OFWJGTGDYFQZLZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS: 885518-47-8) is a brominated indazole derivative with a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It features a methyl ester group at position 6, a bromine atom at position 4, and a methyl substituent on the indazole nitrogen (1-position). This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

methyl 4-bromo-1-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJGTGDYFQZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate typically involves the bromination of 1-methylindazole followed by esterification. One common method includes the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. The resulting 4-bromo-1-methylindazole is then subjected to esterification with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 4-bromo-1-methyl-1H-indazole-6-methanol.

    Oxidation: Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0)
  • The lack of a methyl group may decrease metabolic stability compared to the target compound .
Methyl 1H-indazole-7-carboxylate (CAS: 755752-82-0)
  • Impact : The absence of bromine limits utility in Suzuki-Miyaura couplings. The 7-carboxylate position may alter binding affinity in biological targets compared to the 6-carboxylate derivative .
4-Bromo-1H-indazole-6-carboxylic Acid (CAS: 885523-43-3)
  • Structural Difference : Carboxylic acid group at position 6 instead of a methyl ester.
  • Impact : The free carboxylic acid enhances solubility in aqueous media but reduces cell membrane permeability, making it less favorable for prodrug strategies .

Halogen-Substituted Derivatives

Methyl 4-bromo-3-chloro-1H-indazole-6-carboxylate (CAS: 885523-57-9)
  • Structural Difference : Additional chlorine atom at position 3.
  • Physical Properties : Higher molecular weight (289.51 g/mol) and density (1.8 g/cm³) compared to the target compound (255.07 g/mol; 1.709 g/cm³). The boiling point increases to 426.9°C vs. 395.9°C due to increased halogen content .
  • Reactivity : The chloro substituent offers a second site for nucleophilic substitution, enabling dual functionalization .
6-Bromo-4-fluoro-1H-indazole
  • Structural Difference : Fluorine at position 4 instead of bromine.
  • However, the smaller atomic size may reduce steric effects in cross-coupling reactions .

Heterocyclic Analogues

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8)
  • Structural Difference : Indole core (one nitrogen) instead of indazole (two adjacent nitrogens).
  • Impact : Indoles generally exhibit different electronic properties and hydrogen-bonding capabilities, affecting interactions with biological targets like serotonin receptors .

Ester Derivatives with Additional Substituents

Methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate
  • Structural Difference : Acetyl group at position 1 and bromine at position 5.
  • Impact: The acetyl group may enhance metabolic stability but could reduce solubility.

Biological Activity

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS No. 885518-47-8) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Boiling Point : Not specified
  • Log P (Partition Coefficient) : Ranges from 1.5 to 2.51, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom at the 4-position and the carboxylate group are critical for its binding affinity and modulation of biological pathways. Specific mechanisms include:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and pharmacokinetics .
  • Potential Anti-inflammatory Activity : Preliminary studies suggest that derivatives of indazole compounds exhibit anti-inflammatory properties by inhibiting COX enzymes .

Anti-inflammatory Effects

Research has indicated that indazole derivatives can exhibit significant anti-inflammatory effects. In a comparative study:

  • Compounds similar to this compound showed inhibition percentages for COX enzymes ranging from 70% to over 90% at varying concentrations, suggesting strong anti-inflammatory potential .

Pharmacological Studies

A review of recent developments highlighted that indazole derivatives, including methyl 4-bromo variants, were evaluated for their analgesic properties:

  • In vitro assays demonstrated that some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating promising therapeutic potential .

Data Table: Biological Activities of this compound

Activity TypeAssay TypeResult/IC50 (µM)Reference
COX InhibitionIn vitro0.62
CYP Enzyme InhibitionCYP1A2Yes
Anti-inflammatoryEdema Model>90% inhibition

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate?

The compound is typically synthesized via multi-step reactions, including cyclization and functionalization. For example, Suzuki-Miyaura coupling (a palladium-catalyzed cross-coupling reaction) is often employed to introduce aryl/heteroaryl groups at the 4-position of the indazole core. Precursor bromination and carboxylate esterification steps are critical, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is essential to maximize yield and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (e.g., COSY, HSQC) resolve proton environments and carbon frameworks, particularly distinguishing methyl and bromine substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C9_9H7_7BrN2_2O2_2) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry .

Q. What analytical methods are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity (>98% for research-grade material) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled atmospheres.
  • Storage Conditions : Stability is maintained at room temperature in inert, desiccated environments to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Strategies include:

  • Using SHELXL for iterative refinement with constraints (e.g., DFIX, SIMU) to model disordered regions .
  • Employing ORTEP-3 for visualizing anisotropic displacement parameters and validating hydrogen-bonding networks .
  • Applying twin refinement protocols in cases of pseudo-merohedral twinning, leveraging the WinGX suite for data integration .

Q. What methodologies are used to study structure-activity relationships (SAR) for indazole derivatives?

SAR studies involve:

  • Synthetic Modifications : Systematic substitution at the 1-, 4-, and 6-positions (e.g., replacing Br with Cl or F) to assess electronic effects .
  • Biological Assays : Testing analogs for binding affinity (e.g., kinase inhibition via fluorescence polarization) or cytotoxicity (e.g., MTT assays in cancer cell lines) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, guided by crystallographic data .

Q. How are reaction conditions optimized for Suzuki coupling in indazole synthesis?

Key factors include:

  • Catalyst Selection : Pd(OAc)2_2 with ligands like SPhos enhances coupling efficiency for sterically hindered substrates .
  • Solvent Systems : Dimethoxyethane (DME)/water mixtures balance solubility and reactivity.
  • Temperature Control : Reactions are typically conducted at 80–100°C under microwave irradiation to accelerate kinetics .

Q. What strategies mitigate side reactions during bromination of the indazole core?

  • Regioselective Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to favor substitution at the 4-position over competing sites .
  • Protecting Groups : Temporary protection of the carboxylate with tert-butyl esters prevents electrophilic attack on the electron-rich indazole ring .

Q. How are binding interactions with biological targets quantified?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_\text{on}, koff_\text{off}) and dissociation constants (KD_\text{D}) .
  • Isothermal Titration Calorimetry (ITC) : Provides thermodynamic profiles (ΔH, ΔS) for ligand-protein interactions .
  • Cryo-EM/X-ray Co-crystallization : Resolves binding modes at atomic resolution, validated via SHELX-refined models .

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